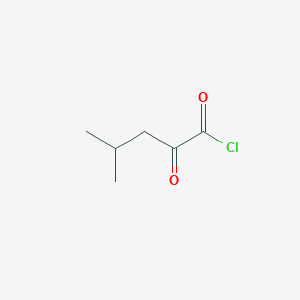

4-Methyl-2-oxovaleryl chloride

Description

4-Methyl-2-oxovaleryl chloride is an acyl chloride characterized by a valeryl backbone substituted with a methyl group at position 4 and a ketone group at position 2. Acyl chlorides, in general, are highly reactive compounds widely used in organic synthesis for introducing acyl groups into target molecules via nucleophilic acyl substitution reactions.

Properties

Molecular Formula |

C6H9ClO2 |

|---|---|

Molecular Weight |

148.59 g/mol |

IUPAC Name |

4-methyl-2-oxopentanoyl chloride |

InChI |

InChI=1S/C6H9ClO2/c1-4(2)3-5(8)6(7)9/h4H,3H2,1-2H3 |

InChI Key |

SFJWLUAGMZINFE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(=O)C(=O)Cl |

Origin of Product |

United States |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The acyl chloride group undergoes nucleophilic attack by amines, alcohols, and thiols:

2.1. Amidation

Reaction with amines forms amides, critical in pharmaceutical synthesis:

2.2. Esterification

Alcohols react to form esters under mild conditions:

Radical-Mediated Reactions

Under radical initiation (e.g., AIBN or light), 4-methyl-2-oxovaleryl chloride participates in decarboxylative halogenation:

-

Mechanism : Homolytic cleavage of the O–Cl bond generates acyloxy radicals (66 ), which decarboxylate to alkyl radicals (67 ). Subsequent halogen abstraction yields alkyl halides (Scheme 9, ):

Hydrolysis and Stability

4-Methyl-2-oxovaleryl chloride is moisture-sensitive, undergoing rapid hydrolysis to 4-methyl-2-oxovaleric acid:

Table 1. Representative Reactions of 4-Methyl-2-oxovaleryl Chloride

Key Mechanistic Insights

-

Radical Pathways : Stability of intermediate radicals (e.g., 67 ) dictates regioselectivity in halogenation .

-

Steric Effects : Bulky substituents on the acyl group reduce reaction rates in nucleophilic substitutions .

-

Solvent Effects : Non-polar solvents (e.g., CCl₄) favor cage recombination in radical reactions, altering product ratios .

Comparison with Similar Compounds

Comparison with Similar Compounds

Reactivity and Structural Differences

Acyl Chlorides vs. Amine Hydrochlorides :

4-Methyl-2-oxovaleryl chloride belongs to the acyl chloride class, which is markedly more reactive than amine hydrochlorides (e.g., 2-(4-Hydroxy-3-methoxyphenyl)-ethylamine hydrochloride ). Acyl chlorides readily undergo hydrolysis or acylation reactions due to their electrophilic carbonyl carbon, whereas amine hydrochlorides are stable salts often used to solubilize amines for pharmaceutical or biochemical applications.Substituent Effects :

Compounds like [4-Methyl-2-(oxolan-2-ylmethoxy)phenyl]methanamine hydrochloride feature ether and aromatic substituents, which reduce reactivity compared to the ketone and acyl chloride groups in 4-Methyl-2-oxovaleryl chloride. The latter’s electron-withdrawing ketone group further activates the acyl chloride toward nucleophilic attack.

Data Tables

Table 1: Comparison of Chloride-Containing Compounds

Research Findings

- Stability and Handling :

Acyl chlorides like 4-Methyl-2-oxovaleryl chloride require anhydrous conditions due to rapid hydrolysis, unlike amine hydrochlorides, which are stable in aqueous environments . - Synthetic Utility :

The ketone group in 4-Methyl-2-oxovaleryl chloride may enable dual reactivity (e.g., acylation followed by ketone-mediated condensations), a feature absent in simpler acyl chlorides like acetyl chloride. - Market Trends : While amine hydrochlorides are commercially available in bulk for research , acyl chlorides are often synthesized in situ due to their reactivity and handling challenges.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-methyl-2-oxovaleryl chloride, and how can purity be optimized?

- Methodology : The compound can be synthesized via chlorination of 4-methyl-2-oxovaleric acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. Reaction conditions (e.g., solvent choice, temperature) must be optimized to minimize side products. For example, anhydrous dichloromethane under reflux with SOCl₂ ensures efficient conversion .

- Purification : Distillation under reduced pressure (boiling point ~213°C, similar to structurally related chlorides) or recrystallization from non-polar solvents can achieve high purity. Analytical techniques like GC-MS or NMR should confirm purity (>98%) .

Q. How should researchers characterize the structural and spectral properties of 4-methyl-2-oxovaleryl chloride?

- Analytical Techniques :

- NMR : ¹H and ¹³C NMR to confirm the acyl chloride group (δ ~170–180 ppm for carbonyl carbon) and methyl/oxo substituents.

- IR : Strong C=O stretch near 1800 cm⁻¹ and C-Cl stretch at 550–850 cm⁻¹ .

- Mass Spectrometry : Molecular ion peak (M⁺) at m/z ~148 (calculated for C₆H₉ClO₂) and fragmentation patterns to validate structure .

Q. What safety protocols are critical when handling 4-methyl-2-oxovaleryl chloride in the laboratory?

- Handling : Use inert atmosphere (N₂/Ar) to prevent hydrolysis. Store in airtight, amber glass containers at 2–8°C.

- First Aid : Immediate washing with water for skin/eye contact and ventilation for inhalation exposure. Medical observation for delayed symptoms (e.g., respiratory irritation) is advised, as seen in related chlorides .

Advanced Research Questions

Q. How does the reactivity of 4-methyl-2-oxovaleryl chloride compare to other acyl chlorides in nucleophilic acyl substitution reactions?

- Mechanistic Insights : The electron-withdrawing oxo group enhances electrophilicity at the carbonyl carbon, accelerating reactions with amines or alcohols. Kinetic studies using stopped-flow techniques can quantify reactivity vs. analogs like benzoyl chloride .

- Optimization : Solvent polarity (e.g., DMF vs. THF) and stoichiometric ratios (e.g., 1.2 equivalents of nucleophile) significantly impact yields. Monitor via TLC or in situ IR .

Q. What are the decomposition pathways of 4-methyl-2-oxovaleryl chloride under varying storage conditions?

- Stability Studies : Thermal gravimetric analysis (TGA) reveals decomposition above 150°C. Hydrolysis in humid environments produces 4-methyl-2-oxovaleric acid, detectable via pH monitoring and HPLC .

- Mitigation : Anhydrous storage with molecular sieves and avoidance of prolonged light exposure reduce degradation .

Q. How can conflicting data on the compound’s spectroscopic properties be resolved across different studies?

- Data Reconciliation : Cross-validate using multiple techniques (e.g., X-ray crystallography for absolute configuration vs. computational DFT simulations for spectral predictions). Contradictions may arise from impurities or solvent effects (e.g., DMSO-d₆ vs. CDCl₃ in NMR) .

- Case Example : Discrepancies in carbonyl IR stretches could stem from varying hydration levels; Karl Fischer titration ensures solvent dryness .

Q. What role does 4-methyl-2-oxovaleryl chloride play in synthesizing bioactive metabolites or biomarkers?

- Applications : It serves as a precursor for keto acid derivatives linked to metabolic studies. For example, coupling with amino acids via Schotten-Baumann reactions generates analogs for biomarker profiling in cancer or microbiota research .

- Validation : LC-MS/MS quantifies reaction products, while in vitro assays (e.g., enzyme inhibition) assess bioactivity .

Methodological Guidelines for Data Contradiction Analysis

- Step 1 : Replicate experiments under standardized conditions (solvent, temperature, reagent purity).

- Step 2 : Employ orthogonal analytical methods (e.g., NMR + HPLC) to cross-verify results.

- Step 3 : Review synthesis protocols for potential side reactions (e.g., over-chlorination) using kinetic modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.